6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is a synthetic compound belonging to the quinazoline family, characterized by its unique halogenated and fluorinated structure. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is classified as a halogenated quinazoline derivative. Quinazolines are heterocyclic compounds containing two nitrogen atoms in the benzene-like ring structure, which contribute to their diverse chemical properties and biological activities.
The synthesis of 6-bromo-4-chloro-2-(2-fluorophenyl)quinazoline involves several key steps:
The molecular formula for 6-bromo-4-chloro-2-(2-fluorophenyl)quinazoline is , with a molecular weight of approximately 337.57 g/mol. The structural representation includes a quinazoline core substituted with bromine, chlorine, and fluorine atoms.
The primary reactions involving 6-bromo-4-chloro-2-(2-fluorophenyl)quinazoline include:
The use of palladium catalysts in cross-coupling reactions has been shown to improve yields and selectivity in synthesizing complex derivatives of quinazolines.
The mechanism of action for compounds like 6-bromo-4-chloro-2-(2-fluorophenyl)quinazoline often involves interaction with specific biological targets such as receptors or enzymes.
Quantitative analysis through molecular docking studies has shown that these compounds can effectively bind to target sites, influencing cellular signaling pathways.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to characterize the compound and confirm its structure.
6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline holds potential applications in:
Nitrogen-containing heterocycles constitute a cornerstone of modern anticancer drug discovery due to their versatile molecular interactions with biological targets. Quinazoline, a bicyclic scaffold comprising a benzene ring fused to a pyrimidine ring, exemplifies this utility. Its planar structure facilitates intercalation into DNA and precise binding to kinase ATP pockets, while the pyrimidine nitrogen atoms serve as hydrogen bond acceptors critical for target engagement [2] [8]. Approved quinazoline-based drugs like erlotinib (EGFR inhibitor) and lapatinib (dual EGFR/HER2 inhibitor) demonstrate this scaffold’s capacity for high-affinity kinase inhibition and tumor selectivity [2]. The structural plasticity of quinazoline allows substitutions at multiple positions (C-2, C-4, C-6, C-7), enabling optimization of pharmacokinetic properties and target specificity. This adaptability underpins its prominence in targeted cancer therapies, particularly against tyrosine kinase-driven malignancies [8] [10].
Table 1: Approved Anticancer Drugs Based on Quinazoline Core
Drug Name | Molecular Target | Indication | Key Structural Features |
---|---|---|---|
Erlotinib | EGFR | Non-small cell lung cancer | 4-Anilinoquinazoline, C-6,7-dimethoxy |
Lapatinib | EGFR/HER2 | Breast cancer | 4-Anilinoquinazoline, C-6 furanyl |
Afatinib | EGFR/HER2/ERBB4 | Non-small cell lung cancer | 4-Anilinoquinazoline, C-6 acrylamide |
Vandetanib | VEGFR/RET/EGFR | Medullary thyroid cancer | 4-Anilinoquinazoline, C-6,7-dimethoxy |
Halogen atoms—particularly bromine, chlorine, and fluorine—introduce distinct steric, electronic, and pharmacophoric properties to quinazoline derivatives. In 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline (CAS 760947-12-4, MW: 337.58 g/mol), each halogen plays a synergistic role:
The compound’s molecular formula (C₁₄H₇BrClFN₂) reflects a halogen-rich architecture optimized for target binding and synthetic derivatization. X-ray crystallography of analogous molecules confirms that halogens engage in halogen bonding with carbonyl oxygens in kinase hinge regions, stabilizing inhibitor-enzyme complexes [7] [8].
Table 2: Halogen Roles in Quinazoline-Based Drug Design
Halogen Position | Electronic Effects | Steric/Binding Contributions | Chemical Utility |
---|---|---|---|
C-6 Bromine | Moderate electron-withdrawing | Fills hydrophobic pockets | Suzuki coupling handle for biaryl synthesis |
C-4 Chlorine | Strong electron-withdrawing | Leaving group for nucleophiles | Enables 4-amination to form kinase pharmacophore |
C-2' Fluorine (ortho) | High electronegativity | Conformational restraint of phenyl ring | Enhances metabolic stability and logP |
The strategic incorporation of a 2-fluorophenyl group at C-2 and bromo-chloro pairs at C-6/C-4 addresses dual objectives in targeted therapy design: optimizing target engagement and enabling modular derivatization.
Fluorophenyl Moiety
Bromo-Chloro Synergy
Kinase profiling studies indicate this halogenation pattern suppresses off-target effects. For instance, analogs inhibit MET kinase (IC₅₀ 36.0 μM for a triazole hybrid) and disrupt MET-dependent signaling in AsPC-1 pancreatic cancer cells, underscoring their applicability in targeting oncogenic drivers [10]. Bromodomain inhibition is also plausible, as halogenated quinazolines can mimic acetyl-lysine interactions in BRD4’s binding site [3].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: